Cas no 71945-62-5 (4-(4-methyl-3-nitrophenyl)butanoic acid)

4-(4-Methyl-3-nitrophenyl)butanoic acid is a synthetic organic compound featuring a phenyl ring substituted with a methyl group at the 4-position and a nitro group at the 3-position, linked to a butanoic acid side chain. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The nitro and carboxyl functional groups offer versatile reactivity for further derivatization, such as reduction or coupling reactions. Its well-defined aromatic and aliphatic components contribute to controlled solubility and stability in various reaction conditions. The compound is typically characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise molecular building blocks.
4-(4-methyl-3-nitrophenyl)butanoic acid structure
71945-62-5 structure
商品名:4-(4-methyl-3-nitrophenyl)butanoic acid
CAS番号:71945-62-5
MF:C11H13NO4
メガワット:223.225223302841
CID:6085659
PubChem ID:12562334

4-(4-methyl-3-nitrophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-methyl-3-nitrophenyl)butanoic acid
    • 71945-62-5
    • EN300-1832224
    • インチ: 1S/C11H13NO4/c1-8-5-6-9(3-2-4-11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)
    • InChIKey: JPDYXPKMSZMDEL-UHFFFAOYSA-N
    • ほほえんだ: OC(CCCC1C=CC(C)=C(C=1)[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 223.08445790g/mol
  • どういたいしつりょう: 223.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 83.1Ų

4-(4-methyl-3-nitrophenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1832224-0.25g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
0.25g
$642.0 2023-09-19
Enamine
EN300-1832224-0.05g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
0.05g
$587.0 2023-09-19
Enamine
EN300-1832224-10g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
10g
$3007.0 2023-09-19
Enamine
EN300-1832224-0.5g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
0.5g
$671.0 2023-09-19
Enamine
EN300-1832224-0.1g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
0.1g
$615.0 2023-09-19
Enamine
EN300-1832224-10.0g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
10g
$4236.0 2023-06-01
Enamine
EN300-1832224-5g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
5g
$2028.0 2023-09-19
Enamine
EN300-1832224-2.5g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
2.5g
$1370.0 2023-09-19
Enamine
EN300-1832224-5.0g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
5g
$2858.0 2023-06-01
Enamine
EN300-1832224-1.0g
4-(4-methyl-3-nitrophenyl)butanoic acid
71945-62-5
1g
$986.0 2023-06-01

4-(4-methyl-3-nitrophenyl)butanoic acid 関連文献

4-(4-methyl-3-nitrophenyl)butanoic acidに関する追加情報

Introduction to 4-(4-methyl-3-nitrophenyl)butanoic acid (CAS No. 71945-62-5)

4-(4-methyl-3-nitrophenyl)butanoic acid, identified by the Chemical Abstracts Service (CAS) number 71945-62-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a butanoic acid moiety linked to a nitro-substituted aromatic ring, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-(4-methyl-3-nitrophenyl)butanoic acid consists of a butyric acid backbone substituted with a phenyl group at the alpha position, which is further functionalized with a nitro group at the para position and a methyl group at the meta position. This specific arrangement of substituents imparts distinct reactivity and binding characteristics, making it a promising candidate for various applications in medicinal chemistry.

In recent years, there has been growing interest in the development of novel bioactive molecules derived from nitroaromatic compounds. The nitro group, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with enhanced pharmacological properties. 4-(4-methyl-3-nitrophenyl)butanoic acid has been explored as a precursor in the synthesis of potential therapeutic agents, including those targeting inflammatory pathways and neurological disorders.

One of the most compelling aspects of 4-(4-methyl-3-nitrophenyl)butanoic acid is its potential role in modulating enzyme activity. Studies have suggested that derivatives of this compound may interact with specific enzymes involved in metabolic and signaling pathways. For instance, researchers have investigated its ability to influence the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The presence of both the nitro group and the carboxylic acid moiety allows for selective interactions with biological targets, making it an attractive scaffold for drug design.

The synthesis of 4-(4-methyl-3-nitrophenyl)butanoic acid typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of the nitro group is often achieved through nitration reactions, while the methylation and esterification steps are performed to achieve the desired substitution pattern. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yields and purity.

Recent advancements in computational chemistry have also contributed to the optimization of synthetic routes for 4-(4-methyl-3-nitrophenyl)butanoic acid. Molecular modeling studies have helped predict the reactivity of different intermediates and identify optimal reaction conditions. These computational approaches have not only accelerated the discovery process but also provided insights into the structural features that contribute to biological activity.

In addition to its pharmaceutical applications, 4-(4-methyl-3-nitrophenyl)butanoic acid has shown promise in materials science. Its unique chemical properties make it suitable for use as a building block in polymer synthesis and as an additive in specialty coatings. The ability to incorporate this compound into various matrices enhances material performance, leading to innovations in areas such as adhesives, coatings, and advanced composites.

The safety profile of 4-(4-methyl-3-nitrophenyl)butanoic acid is another critical consideration. While it does not pose significant health risks under normal handling conditions, appropriate precautions should be taken to minimize exposure during synthesis and application. Standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation, are essential to ensure safe working conditions.

Future research directions for 4-(4-methyl-3-nitrophenyl)butanoic acid include exploring its potential as an intermediate in green chemistry initiatives. By optimizing synthetic methodologies to reduce waste and energy consumption, scientists can enhance the sustainability of producing this compound. Additionally, investigating its role in drug delivery systems may open new avenues for therapeutic applications.

The versatility of 4-(4-methyl-3-nitrophenyl)butanoic acid underscores its importance as a chemical entity with broad utility across multiple disciplines. Whether used as a precursor for drug development or as an additive in advanced materials, this compound exemplifies the intersection of organic chemistry and applied science. As research continues to uncover new possibilities for its use, CAS No. 71945-62-5 will undoubtedly remain a key reference point for scientists worldwide.

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